5,6-Dimethyl-2-benzofuran-1,3-dione
Overview
Description
5,6-Dimethyl-2-benzofuran-1,3-dione is a chemical compound with the molecular formula C10H8O3 . It has a molecular weight of 176.17 .
Molecular Structure Analysis
The molecular structure of 5,6-Dimethyl-2-benzofuran-1,3-dione consists of 10 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms . The structure is characterized by a benzofuran backbone, which is a fused aromatic ring system that combines a benzene ring and a furan ring .Physical And Chemical Properties Analysis
5,6-Dimethyl-2-benzofuran-1,3-dione has a melting point of 206°C and a boiling point of 118-123°C at a pressure of 20 Torr . Its density is predicted to be 1.303±0.06 g/cm3 .Scientific Research Applications
Synthesis of Pyrimidine Annelated Heterocycles
5,6-Dimethyl-2-benzofuran-1,3-dione is used in the synthesis of various pyrimidine annelated heterocycles. For instance, Majumdar et al. (2001) demonstrated its use in generating hexahydrobenzofuro[3,2-d]pyrimidine-2,4-dione and tetrahydrobenzofuro[3,2-d]pyrimidine-2,4-dione through different cyclization processes (Majumdar et al., 2001).
Corrosion Inhibition
Chafiq et al. (2020) researched the inhibition properties of certain spirocyclopropane derivatives, including compounds related to 5,6-Dimethyl-2-benzofuran-1,3-dione, for protecting mild steel in acidic environments. Their findings suggest the effectiveness of these compounds as corrosion inhibitors (Chafiq et al., 2020).
Antiviral Activity
A spiro compound related to 5,6-Dimethyl-2-benzofuran-1,3-dione, named KR-23502, has been shown to have antiviral activity against influenza viruses, as discovered by Jang et al. (2016). The study focuses on its mechanism of action in inhibiting the nuclear export of viral ribonucleoproteins (Jang et al., 2016).
Photochromic Properties
Research by Strübe et al. (2011) explored the photochromic properties of furyl fulgides, including derivatives of 5,6-Dimethyl-2-benzofuran-1,3-dione. These compounds demonstrate potential for applications in data storage or high-resolution spectroscopy (Strübe et al., 2011).
Solubility Parameters in Molecular Systems
Walker et al. (2011) used the solubilities of derivatives of 5,6-Dimethyl-2-benzofuran-1,3-dione to calculate Hansen solubility parameters, aiding in the selection of solvents for molecular bulk heterojunction systems. This research provides insights into optimizing solvent selection for specific molecular interactions (Walker et al., 2011).
Novel Synthesis Techniques
Several studies have demonstrated innovative synthesis techniques involving 5,6-Dimethyl-2-benzofuran-1,3-dione or its derivatives. For example, Rahmani et al. (2018) reported the synthesis of pyridine-pyrimidines catalyzed by an ionic liquid, with 5,6-Dimethyl-2-benzofuran-1,3-dione derivatives playing a crucial role in the process (Rahmani et al., 2018).
Future Directions
Benzofuran derivatives, such as 5,6-Dimethyl-2-benzofuran-1,3-dione, have shown promise in various fields of drug invention and development . They have been used in the treatment of skin diseases such as cancer or psoriasis . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . Therefore, future research may focus on exploring its full therapeutic potential for the treatment of microbial diseases .
properties
IUPAC Name |
5,6-dimethyl-2-benzofuran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-5-3-7-8(4-6(5)2)10(12)13-9(7)11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQYISATYUYSAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20975408 | |
Record name | 5,6-Dimethyl-2-benzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20975408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-2-benzofuran-1,3-dione | |
CAS RN |
5999-20-2 | |
Record name | 1, 5,6-dimethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227191 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1, 5,6-dimethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17324 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6-Dimethyl-2-benzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20975408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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